1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group, a cyanophenyl group, and a carboxylic acid group. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutanone with an appropriate amine and a cyanophenyl derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and cyanophenyl groups are key functional groups that interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid: This compound has a similar cyclobutane core but different substituents, leading to different chemical properties and applications.
1-Aminocyclopropane-1-carboxylic acid: Although structurally different, this compound shares some functional group similarities and is used in different biological contexts
Biologische Aktivität
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid (CAS No. 2059948-14-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is believed to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Its structure suggests potential interactions with amino acid transporters and receptors involved in neurotransmission.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further research in antibiotic development.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of related compounds on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with mechanisms involving the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of cyclobutane derivatives, including this compound. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
Eigenschaften
Molekularformel |
C14H16N2O2 |
---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[2-amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-8-10-2-4-11(5-3-10)12(9-16)14(13(17)18)6-1-7-14/h2-5,12H,1,6-7,9,16H2,(H,17,18) |
InChI-Schlüssel |
BNWLZWGFMBKTKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.